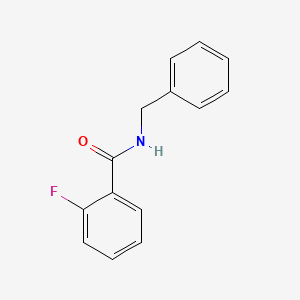
2-FURANACRYLIC ACID PROPYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to pale yellow liquid with a light strawberry or pear-like aroma . This compound is used in various applications, including as a flavoring agent and in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURANACRYLIC ACID PROPYL ESTER typically involves the esterification of 3-(2-furanyl)-2-propenoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-FURANACRYLIC ACID PROPYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(2-Furanyl)-2-propenoic acid.
Reduction: 3-(2-Furanyl)-2-propenol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-FURANACRYLIC ACID PROPYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-FURANACRYLIC ACID PROPYL ESTER involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2-furanyl)-2-propenoic acid, which can then interact with enzymes or receptors in biological systems. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-(2-furanyl)-, methyl ester: Similar structure but with a methyl group instead of a propyl group.
2-Propenoic acid, 3-(2-furanyl)-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group.
2-Propenoic acid, 3-(2-furanyl)-, butyl ester: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-FURANACRYLIC ACID PROPYL ESTER is unique due to its specific ester group, which imparts distinct physical and chemical properties. The propyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications in flavoring and research.
Propiedades
Número CAS |
623-22-3 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
propyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |
Clave InChI |
RRFBKGHLBNBFGL-AATRIKPKSA-N |
SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
SMILES isomérico |
CCCOC(=O)/C=C/C1=CC=CO1 |
SMILES canónico |
CCCOC(=O)C=CC1=CC=CO1 |
Densidad |
1.071-1.077 (20°) |
Key on ui other cas no. |
623-22-3 |
Descripción física |
Colourless to pale yellow liquid; Light strawberry, pear-like aroma |
Pictogramas |
Irritant |
Solubilidad |
Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methoxyphenyl)ethanethioyl]morpholine](/img/structure/B1606007.png)
![2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid](/img/structure/B1606008.png)



![6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1606015.png)

![2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1606020.png)


![1-[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethan-1-one](/img/structure/B1606023.png)



